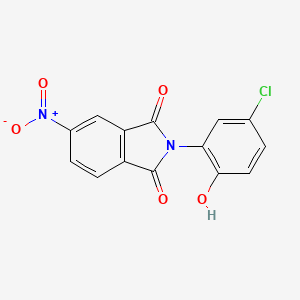
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide, commonly known as CFNB, is a synthetic compound that belongs to the family of benzamides. CFNB is a highly potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. CFNB has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases related to DNA damage.
Wirkmechanismus
CFNB exerts its pharmacological effects by inhibiting 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of this compound enzymes leads to the accumulation of DNA damage, which triggers cell death pathways in cancer cells. CFNB has been shown to be highly selective for this compound enzymes and does not affect other DNA repair mechanisms.
Biochemical and Physiological Effects:
CFNB has been shown to induce apoptosis (programmed cell death) in cancer cells by triggering DNA damage response pathways. CFNB has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy, by sensitizing cancer cells to DNA damage. CFNB has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
CFNB has several advantages for laboratory experiments, including its high potency and selectivity for 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes, which allows for precise targeting of DNA repair mechanisms. CFNB is also well-tolerated in animal models and has a favorable pharmacokinetic profile for in vivo studies. However, CFNB has some limitations, including its high cost of synthesis and potential off-target effects on other cellular pathways.
Zukünftige Richtungen
CFNB has significant potential for clinical applications in cancer therapy and other diseases related to DNA damage. Future research directions for CFNB could include the development of more potent and selective 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide inhibitors, the optimization of dosing regimens for clinical use, and the identification of biomarkers for patient selection and response prediction. CFNB could also be studied for its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, where DNA damage plays a role in pathogenesis.
Synthesemethoden
CFNB can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-nitroaniline with thionyl chloride to form 4-fluoro-3-nitrophenyl isocyanate. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield CFNB.
Wissenschaftliche Forschungsanwendungen
CFNB has been extensively studied for its potential therapeutic applications in cancer treatment. 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes play a crucial role in DNA repair mechanisms, and their inhibition by CFNB can lead to the accumulation of DNA damage and subsequent cell death in cancer cells. CFNB has shown promising results in preclinical studies as a monotherapy and in combination with other anticancer agents. CFNB has also been studied for its potential applications in other diseases related to DNA damage, such as neurodegenerative disorders and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-3-1-2-8(6-9)13(18)16-10-4-5-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXEABYULATDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)

![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)




![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)

![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)
![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)
